2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile
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Overview
Description
2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile is an organic compound characterized by the presence of two 4-fluorophenyl groups and one phenyl group attached to a central acetonitrile moiety
Mechanism of Action
Target of Action
The primary target of 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile, also known as Senicapoc, is the Gardos channel . The Gardos channel is a calcium-activated potassium channel found in red blood cells .
Mode of Action
Senicapoc acts as a Gardos channel blocker . By blocking the Gardos channel, it inhibits the efflux of potassium and water from red blood cells . This action prevents the dehydration of red blood cells, which is a key factor in the pathophysiology of certain diseases such as sickle cell anemia .
Biochemical Pathways
The blocking of the Gardos channel by Senicapoc affects the potassium homeostasis in red blood cells . This action can prevent the polymerization of hemoglobin S, which is a crucial step in the pathogenesis of sickle cell anemia .
Pharmacokinetics
These properties significantly influence the bioavailability of the compound and its therapeutic efficacy .
Result of Action
The result of Senicapoc’s action is the prevention of red blood cell dehydration . This effect can alleviate the symptoms of sickle cell anemia, a disease characterized by the deformation and destruction of red blood cells .
Biochemical Analysis
Biochemical Properties
2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of many substances in the body. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation . Additionally, this compound can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile typically involves the reaction of 4-fluorobenzyl cyanide with benzaldehyde in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through a nucleophilic addition mechanism, where the cyanide ion attacks the carbonyl carbon of benzaldehyde, followed by the elimination of water to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like bromine (Br₂) for bromination or nitric acid (HNO₃) for nitration, often in the presence of a catalyst such as iron (Fe) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of 2,2-Bis(4-fluorophenyl)-2-phenylacetic acid or corresponding ketones.
Reduction: Formation of 2,2-Bis(4-fluorophenyl)-2-phenylacetamide.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of the compound.
Scientific Research Applications
2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(4-chlorophenyl)-2-phenylacetonitrile: Similar structure but with chlorine atoms instead of fluorine.
2,2-Bis(4-bromophenyl)-2-phenylacetonitrile: Similar structure but with bromine atoms instead of fluorine.
2,2-Bis(4-methylphenyl)-2-phenylacetonitrile: Similar structure but with methyl groups instead of fluorine.
Uniqueness
2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile is unique due to the presence of fluorine atoms, which can significantly influence its chemical and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2,2-bis(4-fluorophenyl)-2-phenylacetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N/c21-18-10-6-16(7-11-18)20(14-23,15-4-2-1-3-5-15)17-8-12-19(22)13-9-17/h1-13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIGTIPIURUMQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647346 |
Source
|
Record name | Bis(4-fluorophenyl)(phenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
289656-82-2 |
Source
|
Record name | Bis(4-fluorophenyl)(phenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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